molecular formula C13H12N6O2S4 B2930833 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477215-16-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2930833
CAS RN: 477215-16-0
M. Wt: 412.52
InChI Key: DAKGNBNOQCOOGJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S4 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

One study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer metabolism, making it a therapeutic target. Among the synthesized analogs, certain compounds exhibited similar potency and better solubility relative to BPTES, demonstrating significant in vitro and in vivo anticancer activities, highlighting the potential for developing more effective GLS inhibitors with improved drug-like properties Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.

Anticancer Activity of Thiadiazole Derivatives

Another research effort involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, including the evaluation of their anticancer activities. The structural elucidation and biological evaluation of these compounds revealed significant selectivity and potency against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, with one of the compounds demonstrating high selectivity and inducing apoptosis, albeit not as effectively as cisplatin, a standard chemotherapy drug Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

Antibacterial and Insecticidal Applications

Research into thiadiazole derivatives has also uncovered compounds with promising antibacterial and insecticidal properties. For instance, studies on 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins have shown good in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, offering insights into developing new antibiotics 3-[(1,2,3-Thiadiazol-5-ylthio)methyl]cephalosporins.

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S4/c1-7-16-17-11(24-7)15-10(21)6-23-13-19-18-12(25-13)14-9(20)5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,18,20)(H,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKGNBNOQCOOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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